

# A Comparative Guide to the Solution Chemistry of Trivalent Lawrencium and Other Actinides

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## Compound of Interest

Compound Name: Lawrencium

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**Lawrencium** (Lr), as the final member of the actinide series, presents a unique case study in heavy element chemistry. Its position in the periodic table, analogous to lutetium in the lanthanide series, suggests a stable trivalent state in aqueous solution. However, due to its extreme radioactivity and the minuscule quantities in which it can be produced, experimental verification of its chemical properties has been a significant challenge. This guide provides a comparative analysis of the solution chemistry of trivalent **Lawrencium** ( $\text{Lr}^{3+}$ ) versus other trivalent actinides, supported by available experimental data and methodologies.

## Dominance of the Trivalent Oxidation State

Experimental studies have consistently confirmed that **Lawrencium's** most stable oxidation state in aqueous solution is +3.[1][2] This behavior aligns it with the later actinides such as Curium (Cm), Berkelium (Bk), Californium (Cf), Einsteinium (Es), Fermium (Fm), and Mendelevium (Md), which also predominantly exhibit trivalent chemistry.[3] This contrasts sharply with the earlier actinides like Uranium and Plutonium, which are known for their complex redox chemistry and multiple accessible oxidation states.[2]

Early experiments involving the isotope  $^{256}\text{Lr}$  demonstrated that it co-extracts with other trivalent actinide ions.[1][2] Subsequent studies with the longer-lived isotope  $^{260}\text{Lr}$  solidified the confirmation of **Lawrencium's** trivalency.[1] Furthermore, all attempts to reduce  $\text{Lr}^{3+}$  to a divalent ( $\text{Lr}^{2+}$ ) or monovalent ( $\text{Lr}^{+}$ ) state in aqueous solution have been unsuccessful,

reinforcing the stability of its trivalent ion, a property it shares with its lanthanide homolog, lutetium.[1]

## Ionic Radius and the Actinide Contraction

The actinide series is characterized by a gradual decrease in ionic radius with increasing atomic number, a phenomenon known as the "actinide contraction." [1] **Lawrencium**, as the last actinide, is expected to have the smallest ionic radius in the trivalent series. Experimental determinations using cation-exchange chromatography have placed the ionic radius of  $\text{Lr}^{3+}$  at approximately  $88.1 \pm 0.1$  pm to  $88.6 \pm 0.3$  pm. [1] This value is smaller than that of Mendelevium ( $\text{Md}^{3+}$ ), as predicted by the actinide contraction. [1] However, the radius is slightly larger than what would be expected from a simple extrapolation of the trend, a deviation that is speculated to be caused by relativistic effects. [1]

## Hydrolysis Behavior

Direct experimental data on the hydrolysis of **Lawrencium** is not available due to the challenges in studying its chemistry. However, the hydrolysis behavior of trivalent actinides and lanthanides is known to increase with decreasing ionic radius. [4] Given that  $\text{Lr}^{3+}$  has the smallest ionic radius among the trivalent actinides, it is predicted to have the strongest tendency to hydrolyze. For other trivalent actinides like Americium (Am) and Curium (Cm), hydrolysis has been studied using solvent extraction techniques, which show the formation of hydroxo complexes in aqueous solutions at higher pH values. [4] It is reasonable to infer that **Lawrencium** would exhibit similar, if not more pronounced, hydrolysis behavior. Compounds such as **Lawrencium**(III) hydroxide ( $\text{Lr}(\text{OH})_3$ ) are expected to be insoluble in water. [1]

## Complexation Chemistry

The complexation chemistry of **Lawrencium** has been a key tool for its chemical identification. In ion-exchange chromatography experiments, the chelating agent ammonium  $\alpha$ -hydroxyisobutyrate ( $\alpha$ -HIB) is used as an eluant. [1] The elution position of a trivalent actinide is directly related to its ionic radius; smaller ions form stronger complexes with  $\alpha$ -HIB and thus elute later from the cation-exchange column (though historical data sometimes refers to elution "ahead" of other ions, the key is the separation based on ionic radius). Experiments have shown that  $\text{Lr}^{3+}$  elutes in roughly the same position as the lanthanide Erbium ( $\text{Er}^{3+}$ ), which allowed for the determination of its ionic radius. [1] This behavior confirms its trivalent nature and its place as the final member of the actinide series.

## Quantitative Data Summary

The following table summarizes key experimentally determined and predicted properties of trivalent **Lawrencium** in comparison to other selected trivalent actinides.

Property	Lawrencium (Lr <sup>3+</sup> )	Mendelevium (Md <sup>3+</sup> )	Fermium (Fm <sup>3+</sup> )	Curium (Cm <sup>3+</sup> )	Americium (Am <sup>3+</sup> )
Predominant Oxidation State	+3[1][2]	+3	+3	+3	+3
Ionic Radius (pm, 6-coordinate)	88.1 ± 0.1[1][5]	~89	~90	97	97.5
Hydration Enthalpy (kJ/mol)	-3685 ± 13[1][5]	N/A	N/A	N/A	N/A
Standard Electrode Potential (V)	E°(Lr <sup>3+</sup> /Lr) ≈ -2.06[5]	N/A	N/A	E°(Cm <sup>3+</sup> /Cm) ≈ -2.07	E°(Am <sup>3+</sup> /Am) ≈ -2.07

## Experimental Protocols

### Production of Lawrencium Isotopes for Chemical Study

The isotope most commonly used for chemical studies of **Lawrencium** is <sup>260</sup>Lr (half-life 2.7 minutes) due to its relatively longer half-life and accessibility.[1]

- Nuclear Reaction: <sup>249</sup>Bk + <sup>18</sup>O → <sup>260</sup>Lr + multiple neutrons
- Target: A target of Berkelium-249 is bombarded with a beam of Oxygen-18 ions from a particle accelerator.[6]
- Product Collection: The **Lawrencium** atoms produced recoil from the target and are collected on a foil or transported via a gas jet system to the chemistry apparatus.[7]

## Confirmation of Trivalency via Solvent Extraction

This method rapidly separates elements based on their chemical properties, specifically their oxidation state and complex formation.

- Aqueous Phase: The **Lawrencium** atoms are dissolved in an acidic aqueous solution.
- Organic Phase: An organic solvent (e.g., methyl isobutyl ketone) containing a chelating agent like thenoyltrifluoroacetone (TTA) is mixed with the aqueous phase.
- Extraction: Trivalent actinides form stable chelate complexes with TTA that are extracted into the organic phase, while divalent or tetravalent ions may show different partitioning behavior.
- Analysis: The radioactivity in both phases is measured. Early experiments showed that **Lawrencium** partitioned with known trivalent actinides, confirming its +3 oxidation state.[\[2\]](#)

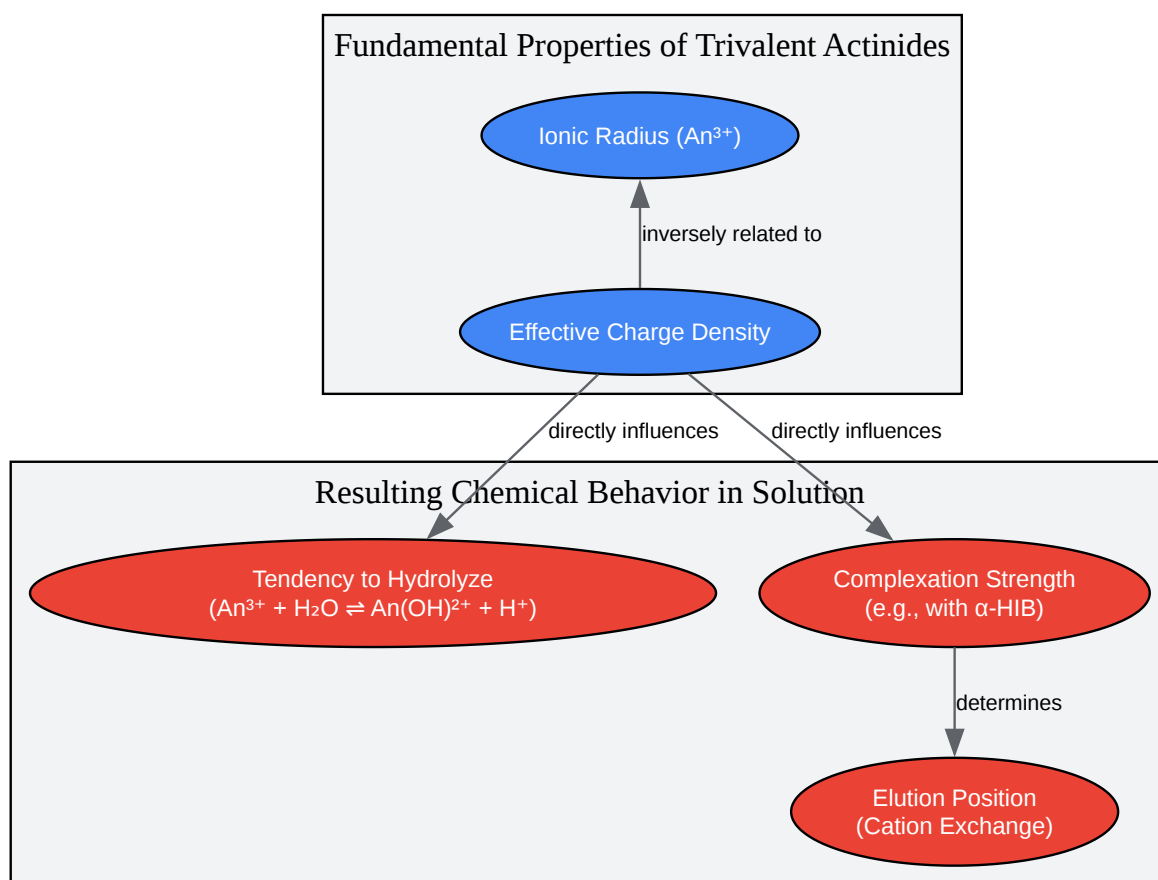
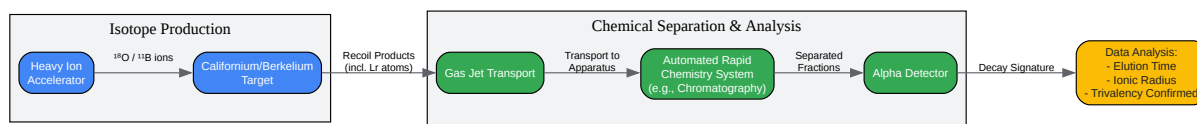
## Determination of Ionic Radius via Cation-Exchange Chromatography

This technique separates ions based on their size and charge.

- Stationary Phase: A column packed with a cation-exchange resin.
- Mobile Phase (Eluant): A solution containing a complexing agent, typically ammonium  $\alpha$ -hydroxyisobutyrate ( $\alpha$ -HIB).[\[6\]](#)
- Procedure: **Lawrencium** atoms, along with other trivalent actinide and lanthanide tracers of known ionic radii, are loaded onto the column. The  $\alpha$ -HIB solution is then passed through the column.
- Separation: The ions form complexes with  $\alpha$ -HIB. Ions with smaller radii form stronger complexes and are retained on the resin for a shorter time, thus eluting from the column earlier (or in a distinct position relative to others).
- Detection: The eluate is collected in fractions, and the radioactivity of each fraction is measured to determine the elution position of **Lawrencium**.

- Analysis: By comparing the elution position of  $\text{Lr}^{3+}$  to that of the known tracers, its ionic radius can be accurately determined.[7]

## Visualizations



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## References

- 1. Lawrencium - Wikipedia [en.wikipedia.org]
- 2. sciencenotes.org [sciencenotes.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrolysis of actinides and lanthanides: hydrolysis of some trivalent actinide and lanthanide ions studied by extraction with thenoyltrifluoroacetone (Journal Article) | ETDEWEB [osti.gov]
- 5. webqc.org [webqc.org]
- 6. Lawrencium [camaraethiopia.org.et]
- 7. inis.iaea.org [inis.iaea.org]
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Phone: (601) 213-4426

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